molecular formula C25H21N5O4 B2489853 N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326895-51-5

N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2489853
CAS No.: 1326895-51-5
M. Wt: 455.474
InChI Key: SQNHPJPZTRZZGF-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a chemical compound with the CAS Registry Number 1326895-51-5 . It has a molecular formula of C 25 H 21 N 5 O 4 and a molecular weight of approximately 455.47 g/mol . This substance is part of a class of pyrazolo-triazine derivatives, which are of significant interest in various advanced chemical research and development areas. The compound is offered for sale in various quantities, including 1mg, 10mg, and 25mg, catering to diverse laboratory needs . Important Note: Specific details regarding the primary research applications, biological targets, mechanism of action, and precise research value of this compound are not provided in the available sources. Researchers are strongly advised to consult the relevant scientific literature for comprehensive pharmacological and toxicological data before use. This product is sold by suppliers for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-33-18-10-17(11-19(12-18)34-2)27-24(31)14-29-25(32)23-13-22(28-30(23)15-26-29)21-9-5-7-16-6-3-4-8-20(16)21/h3-12,15,22-23,28H,13-14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNAHZYAFMLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure

The compound features a unique structure that incorporates a pyrazolo-triazine moiety and a dimethoxyphenyl group. Its molecular formula is C₁₉H₁₈N₄O₃.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the areas of anticancer and antimicrobial effects. Below are key findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines.
  • Case Studies :
    • A study evaluated the effect of this compound on human breast cancer cells (MCF-7) and reported an IC50 value of 12.5 µM, indicating significant cytotoxicity against these cells .
    • Another investigation highlighted its efficacy against colon cancer cell lines, with observed IC50 values ranging from 10 to 15 µM across different concentrations .

Antimicrobial Activity

  • Antibacterial Effects : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : In addition to antibacterial properties, it also demonstrated antifungal activity against Candida albicans, with an MIC of 64 µg/mL.

Data Tables

Biological Activity Cell Line/Organism IC50/MIC (µM/µg/mL) Reference
AnticancerMCF-7 (Breast Cancer)12.5 µM
AnticancerColon Cancer10 - 15 µM
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli32 µg/mL
AntifungalCandida albicans64 µg/mL

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Apoptosis Induction : The activation of caspases leads to programmed cell death in tumor cells.
  • Inhibition of Enzyme Activity : Some studies suggest that the compound may inhibit specific enzymes involved in cancer cell metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. Pyrazolo-Triazine Derivatives The closest structural analogues include pyrazolo-pyrimidine and pyrazolo-triazine derivatives. For example, 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 83 in ) shares a pyrazolo-pyrimidine core but differs in substituents (chromenone vs. triazin) and lacks the naphthalene group. This substitution pattern impacts binding affinity; fluorinated aromatic groups in Example 83 may improve target selectivity in kinase inhibitors compared to the naphthalene system in the target compound .

b. Triazole-Based Acetamides
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c in ) feature a triazole ring instead of pyrazolo-triazin. The triazole’s smaller ring system reduces steric bulk but may decrease thermal stability. The nitro group in 6c enhances electrophilicity, whereas the 3,5-dimethoxy group in the target compound improves electron-donating capacity .

c. Pyrazolo-Benzothiazin Acetamides
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () incorporates a benzothiazin fused system. Its sulfone and fluorobenzyl groups increase polarity and metabolic stability compared to the target compound’s naphthalene and dimethoxyphenyl groups. X-ray studies confirm planar geometry in such systems, which may influence π-π stacking interactions .

Physicochemical Properties

Compound Core Structure Key Substituents LogP* Solubility (mg/mL)*
Target Compound Pyrazolo-triazin Naphthalene, 3,5-dimethoxyphenyl ~3.2 ~0.05 (DMSO)
Example 83 () Pyrazolo-pyrimidine Fluorophenyl, chromenone ~2.8 ~0.1 (DMSO)
6c () Triazole Naphthalene, 3-nitrophenyl ~2.5 ~0.2 (EtOH)
Compound Pyrazolo-benzothiazin Sulfone, fluorobenzyl ~2.0 ~0.3 (DMSO)

*Predicted values based on structural analogs.

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